2,6-Dimethoxybenzamide

Descripción general

Descripción

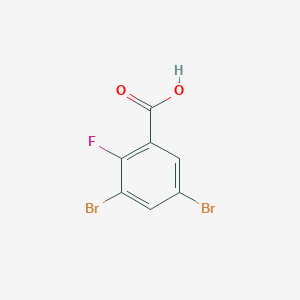

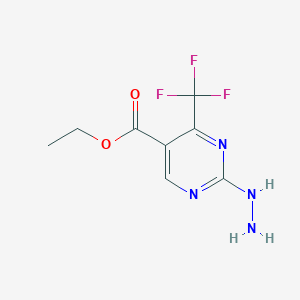

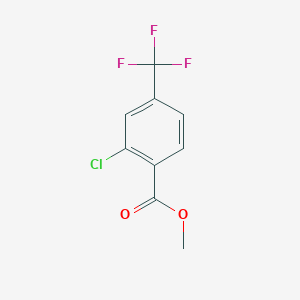

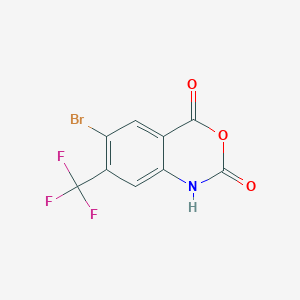

2,6-Dimethoxybenzamide is a chemical compound with the molecular formula C9H11NO3 . It has a molecular weight of 181.19 and is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of 2,6-Dimethoxybenzamide consists of a benzene ring substituted with two methoxy groups and one amide group . The InChI code for this compound is 1S/C9H11NO3/c1-12-6-4-3-5-7 (13-2)8 (6)9 (10)11/h3-5H,1-2H3, (H2,10,11) .Physical And Chemical Properties Analysis

2,6-Dimethoxybenzamide is a solid at room temperature . It has a molecular weight of 181.19 and a molecular formula of C9H11NO3 .Aplicaciones Científicas De Investigación

Antioxidant Activity

2,6-DMBA has been investigated for its antioxidant potential. Researchers synthesized novel benzamide compounds starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. These compounds were purified and analyzed using techniques such as IR, 1H NMR, and 13C NMR spectroscopy. The in vitro antioxidant activity of 2,6-DMBA and related compounds was assessed through total antioxidant, free radical scavenging, and metal chelating assays. Some of these synthesized compounds demonstrated more effective antioxidant activity than standard compounds .

Industrial Applications

Amides, including benzamides, find applications in industrial sectors such as plastics, rubber, paper, and agriculture. 2,6-DMBA derivatives could play a role in enhancing material properties, improving crop yield, or modifying industrial processes .

Biological and Medical Fields

Benzamides have been studied for their potential in treating various conditions, including cancer, hypercholesterolemia, and anti-inflammatory responses. While specific applications of 2,6-DMBA in these areas require further investigation, its structural features make it an interesting candidate for biological and medical research .

Safety and Hazards

Mecanismo De Acción

Target of Action

2,6-Dimethoxybenzamide is a chemical transformation product It is known to be a metabolite of the herbicide isoxaben , which primarily targets the process of cellulose biosynthesis in the cell walls of susceptible weeds .

Mode of Action

Isoxaben inhibits cellulose biosynthesis, preventing cell division during the reproductive cycle, thereby inhibiting growth .

Pharmacokinetics

It is known to have high leachability and is very mobile in the environment , which could potentially influence its bioavailability.

Result of Action

Based on its potential relation to isoxaben, it may inhibit growth in susceptible organisms by preventing cell division during the reproductive cycle .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Dimethoxybenzamide. It has been noted for its high leachability and mobility , suggesting that it can readily move through various environmental mediums. This could potentially affect its distribution and concentration in different environments, thereby influencing its overall efficacy and stability.

Propiedades

IUPAC Name |

2,6-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5H,1-2H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAUCRONGJXRQRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20879513 | |

| Record name | 2,6-DIMETHOXYBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21864-67-5 | |

| Record name | 2,6-Dimethoxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021864675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DIMETHOXYBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 2,6-Dimethoxybenzamide, often found as a component of herbicides like Isoxaben, disrupts cell growth in susceptible dicotyledonous plants. This effect stems from the herbicide's interference with the incorporation of glucose into cell wall material. [] While it doesn't seem to directly block cell division, it causes swelling in apical regions of plants. This is due to the herbicide's impact on the meristematic zone, causing it to be gradually replaced by enlarged cells with minimal cytoplasm. []

ANone: The molecular formula for 2,6-Dimethoxybenzamide is C9H11NO3, and its molecular weight is 181.19 g/mol.

A: Yes, studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy have revealed significant insights into the conformation of 2,6-Dimethoxybenzamide. Due to steric factors, the methoxy groups at the 2 and 6 positions hinder the coplanarity between the amide group and the methoxy groups. [, , ] This lack of coplanarity prevents the formation of an intramolecular hydrogen bond between the amide N-H and the oxygen of the methoxy group. [, , ] This conformational characteristic distinguishes it from other positional isomers and has implications for its biological activity.

A: Yes, QSAR studies have been conducted on a series of orthopramides, including 2,6-Dimethoxybenzamides, examining their affinity for the dopamine D2 receptor. [] These models correlated binding data with physicochemical parameters and C-13-NMR chemical shifts using methods like cross-validated partial least squares and multiple linear regression analysis. The results revealed the influence of electronic factors and lipophilicity on D2 receptor binding. Notably, the studies indicated that specific side chains like N-[(1-ethylpyrrolidin-2-yl)methyl] and N-(1-benzylpiperidin-4-yl) influence the binding mode of these compounds. []

A: Research on a series of 2,6-Dimethoxybenzamide derivatives revealed that introducing a lipophilic aromatic substituent (like bromine, iodine, ethyl, or propyl) at the 3-position (para to the methoxy group) and incorporating an (S)-N-(1-alkyl-2-pyrrolidinyl)methyl side chain significantly enhances their ability to block [3H]spiperone binding in vitro and inhibit the apomorphine syndrome in rats. [] These findings suggest a crucial role of both the lipophilic substituent and the specific stereochemistry of the side chain in dictating the antidopaminergic activity of these compounds.

A: Yes, research indicates that the steric hindrance caused by the 2,6-dimethoxy substitution in 2,6-Dimethoxybenzamides prevents the formation of an intramolecular hydrogen bond, which significantly influences its biological activity. [, , ] This conformational restriction differentiates 2,6-Dimethoxybenzamides from other benzamide isomers capable of forming such hydrogen bonds, impacting their interactions with biological targets like the dopamine D2 receptor. []

A: Yes, research has shown that certain 3,5-disubstituted N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxysalicylamides, synthesized by demethylating the corresponding 2,6-Dimethoxybenzamides, exhibit potent antidopaminergic activity. [] This was demonstrated in rat models where these compounds effectively blocked the apomorphine syndrome, a model used to assess antipsychotic potential. [] These findings highlight the potential of 2,6-Dimethoxybenzamide derivatives as therapeutic agents for psychiatric disorders.

A: Studies on a series of 3,5-disubstituted N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxysalicylamides, structurally related to 2,6-Dimethoxybenzamides, revealed a low acute toxicity profile for the most potent compounds. [] This is an encouraging finding, suggesting a wider therapeutic window for these compounds.

ANone: Several analytical techniques have been employed to investigate 2,6-Dimethoxybenzamide and its derivatives.

- Reversed-phase liquid chromatography (LC): This technique is valuable in evaluating the aqueous solution conformation of 2,6-Dimethoxybenzamides. [, ]

- Nuclear Magnetic Resonance (NMR) spectroscopy: This method is used to analyze the structure, conformation, and dynamics of these compounds. [, , , ]

- High-performance liquid chromatography (HPLC): Coupled with gas chromatography-mass spectrometry (GC-MS), HPLC enables the identification and quantification of 2,6-Dimethoxybenzamide and its degradation products in environmental samples. []

A: Studies on the degradation of Isoxaben in soil and aquatic environments have identified several key degradation products. []

- Demethoxyisoxaben: This is formed by monodemethylation of Isoxaben. []

- 5-Isoxazolone: This is another significant metabolite observed in soil. []

- 3-Nitrophthalic acid and 4-methoxyphenol: These were detected in soil studies. []

- Dimethoxy-benzonitrile and Dimethoxybenzamide: These are significant photodegradation products observed in aqueous solutions exposed to natural and simulated sunlight. []

A: Isoxaben undergoes both biotic and abiotic degradation processes in the environment. [, ]

- Microbial degradation: Microorganisms in soil play a significant role in breaking down Isoxaben. []

- Photodegradation: Sunlight exposure leads to the breakdown of Isoxaben in aqueous solutions, forming specific photoproducts. []

A: While not directly addressed in the provided research on 2,6-Dimethoxybenzamide, studies on Isoxaben suggest that the timing of application can influence its persistence and dissipation in the environment. [] This is a crucial aspect to consider for minimizing potential environmental impacts.

A: Yes, several alternative herbicides are available, each with its own efficacy and safety profile. [, , , , , , ] The choice of herbicide depends on factors like the target weed species, the crop being grown, and the specific environmental conditions.

A: Studies comparing Isoxaben with other preemergence herbicides like Dithiopyr, Pendimethalin, and Prodiamine have shown varying levels of efficacy and crop tolerance. [, ] For instance, in controlling spotted spurge and yellow woodsorrel in container-grown herbaceous perennials, Dithiopyr, Pendimethalin, and Prodiamine provided excellent weed control with minimal injury to the perennials. In contrast, Isoxaben, when combined with Trifluralin, caused unacceptable injury and reduced shoot fresh weight in some perennials. [] These variations highlight the importance of considering the target species and crop tolerance when selecting a preemergence herbicide.

- Material science: The conformational rigidity imparted by the 2,6-dimethoxy substitution could be exploited in designing liquid crystals or other materials with specific optical or electronic properties. []

- Catalysis: The presence of both amide and methoxy functional groups opens possibilities for coordinating metal ions, potentially leading to applications in asymmetric catalysis. []

- Chemical biology: Further investigation into the interactions of these compounds with biological targets beyond dopamine receptors could reveal novel biological activities and potential therapeutic applications. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzyl-2,8-diazadispiro[3.1.36.14]decane](/img/structure/B3031185.png)